Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate
Overview
Description
“Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate” likely refers to a compound that contains a bromomethyl group (-CH2Br) and a methoxy group (-OCH3) attached to a benzoate structure . The exact structure and properties would depend on the positions of these groups on the benzoate ring .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through nucleophilic substitution reactions . For instance, a bromomethyl group can be introduced to a molecule through a reaction with a brominating agent .Molecular Structure Analysis
The molecular structure of “this compound” would likely include a benzoate ring with a bromomethyl group and two methoxy groups attached . The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis
Bromomethyl groups are often involved in nucleophilic substitution reactions . They can also participate in elimination reactions, forming alkenes .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact structure. Similar compounds often have properties such as a specific boiling point, density, and refractive index .Scientific Research Applications
Synthesis of Anti-Cancer Drugs
Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate is a key intermediate in synthesizing certain anti-cancer drugs, particularly those inhibiting thymidylate synthase. This process involves the preparation of 2-amino-5-methylbenzoic acid, followed by several chemical reactions to produce the desired compound (Cao Sheng-li, 2004).
Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B)
This compound has shown inhibitory activity against PTP1B, which is significant for its potential therapeutic applications. PTP1B is a target for treating type 2 diabetes and obesity, making this compound a candidate for further research in these areas (Han Lijun, 2010).
Derivative Formation for Local Anesthetic and Anti-Inflammatory Activities
The compound is used to prepare derivatives for testing local anesthetic and anti-inflammatory activities. This application is significant for developing new drugs in pain management and inflammation control (P. Catsoulacos, 1976).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 2-(bromomethyl)-4,5-dimethoxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-9-4-7(6-12)8(11(13)16-3)5-10(9)15-2/h4-5H,6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAUBLFTYKFIOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CBr)C(=O)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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